molecular formula C17H26O5 B14457146 Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol CAS No. 74024-88-7

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol

Cat. No.: B14457146
CAS No.: 74024-88-7
M. Wt: 310.4 g/mol
InChI Key: YNEMVCTYYKWTPY-UHFFFAOYSA-N
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Description

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The structure of this compound includes a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, along with an acetic acid moiety and a heptyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with heptyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or extraction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, as a COX inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The benzodioxole ring structure is crucial for its binding affinity and selectivity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl group and the acetic acid moiety enhances its lipophilicity and potential bioactivity compared to other benzodioxole derivatives .

Properties

CAS No.

74024-88-7

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C15H22O3.C2H4O2/c1-3-4-5-6-7-10-15(2)17-13-9-8-12(16)11-14(13)18-15;1-2(3)4/h8-9,11,16H,3-7,10H2,1-2H3;1H3,(H,3,4)

InChI Key

YNEMVCTYYKWTPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OC2=C(O1)C=C(C=C2)O)C.CC(=O)O

Origin of Product

United States

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